molecular formula C19H16O5 B2572834 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid CAS No. 1043390-26-6

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

Cat. No.: B2572834
CAS No.: 1043390-26-6
M. Wt: 324.332
InChI Key: SJBWTUCBGAUSSF-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by a chromen-2-one core structure with a methoxy group at the 7th position, a phenyl group at the 4th position, and a propanoic acid moiety at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit oxidoreductase enzymes, leading to antibacterial effects. The binding interactions are often stabilized by hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-23-16-11-17-15(9-13(16)7-8-18(20)21)14(10-19(22)24-17)12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBWTUCBGAUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)O)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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